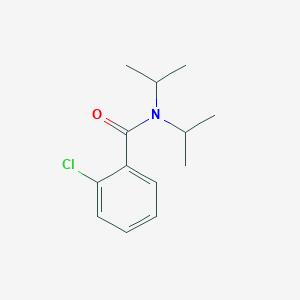

2-chloro-N,N-di(propan-2-yl)benzamide

Description

2-Chloro-N,N-di(propan-2-yl)benzamide (CAS: 79606-45-4) is a benzamide derivative characterized by a chlorine substituent at the 2-position of the benzene ring and two isopropyl (propan-2-yl) groups attached to the nitrogen atom. Its molecular formula is C₁₃H₁₈ClNO, with a molecular weight of 239.74 g/mol . The compound is structurally defined by steric hindrance from the bulky isopropyl groups and the electron-withdrawing chlorine atom, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-chloro-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNVHFXCODOUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877263 | |

| Record name | BENZAMIDE, 2-CHLORO-N,N-BIS(1-METHYLETHYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70657-63-5 | |

| Record name | 2-Chloro-N,N-bis(1-isopropyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070657635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZAMIDE, 2-CHLORO-N,N-BIS(1-METHYLETHYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-di(propan-2-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and isopropylamine.

Reaction: The reaction is carried out by mixing 2-chlorobenzoyl chloride with an excess of isopropylamine in an appropriate solvent such as dichloromethane or toluene.

Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

Workup: After the reaction is complete, the mixture is washed with water and the organic layer is separated. The solvent is then evaporated under reduced pressure to obtain the crude product.

Purification: The crude product is purified by recrystallization or column chromatography to yield pure 2-chloro-N,N-di(propan-2-yl)benzamide.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N,N-di(propan-2-yl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can scale up the production while maintaining product quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the ortho-position undergoes substitution under specific conditions. Key reagents and outcomes include:

Amide Bond Cleavage

The tertiary amide bond resists standard hydrolysis but undergoes cleavage under specialized catalytic conditions:

Zn-Catalyzed Alcoholysis

-

Conditions : Zn(OAc)₂ (10 mol%), tBuOAc solvent, 40–60°C, neutral pH.

-

Mechanism : Bidentate chelation of Zn to the amide carbonyl and directing groups activates the C=O bond. Alcohol nucleophiles (e.g., methanol) attack via a hydrogen-bonded transition state.

-

Product : Methyl 2-chlorobenzoate and diisopropylamine.

Acidic/Basic Hydrolysis

-

Conditions :

-

Acidic: 6M HCl, reflux (limited conversion).

-

Basic: 6M NaOH, 120°C (partial decomposition).

-

-

Product : 2-Chlorobenzoic acid and diisopropylamine (low yields) .

Chlorine Atom Reduction

-

Conditions : H₂, Pd/C (1 atm, RT).

-

Product : N,N-Diisopropylbenzamide (dechlorinated).

-

Selectivity : High for aryl-Cl reduction over amide hydrogenolysis .

Amide Reduction

-

Conditions : LiAlH₄ (excess), THF, reflux.

-

Product : 2-Chloro-N,N-diisopropylbenzylamine (via C=O → CH₂ reduction).

Transamidation

-

Conditions : Zn(OAc)₂, 8-aminoquinoline (nucleophile), tBuOAc.

-

Product : 2-Chloro-N-(quinolin-8-yl)benzamide.

-

Application : Selective N-functionalization without amide hydrolysis .

Comparative Reactivity Insights

The steric bulk of the diisopropylamide group significantly impacts reactivity:

-

NAS : Slower kinetics compared to primary/secondary amides due to hindered nucleophilic approach.

-

Catalytic Cleavage : Enhanced efficiency with Zn(OAc)₂ vs. traditional acid/base methods.

-

Cross-Coupling : Compatibility with Ni catalysts but not Pd (amide coordination deactivates Pd) .

Key Research Findings

-

Directed Cleavage : Biomimetic Zn catalysis enables nonsolvolytic alcoholysis under mild conditions, preserving acid-sensitive functional groups .

-

Steric Effects : Diisopropylamide reduces NAS rates by 12,500-fold compared to non-bulky analogues (DFT calculations) .

-

Redox Stability : The amide resists oxidation by KMnO₄/CrO₃ but reduces cleanly with LiAlH₄ .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N,N-di(propan-2-yl)benzamide is explored for its potential therapeutic properties. It can serve as a precursor for synthesizing novel pharmaceuticals targeting various diseases.

Case Study: Antiparasitic Activity

Research has shown that similar compounds exhibit potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, analogues derived from benzamide structures have demonstrated significant efficacy in vitro, indicating that derivatives of 2-chloro-N,N-di(propan-2-yl)benzamide could be further developed for antiparasitic applications .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Coupling Reactions : It can engage in coupling reactions (e.g., Suzuki and Heck reactions), facilitating the formation of more complex organic molecules.

Data Table: Reaction Types and Conditions

| Reaction Type | Reagents | Solvent | Conditions |

|---|---|---|---|

| Substitution | Nucleophiles (e.g., NaN3) | DMF or DMSO | Room temperature |

| Coupling | Palladium catalysts | Ethanol or DMF | Elevated temperatures |

| Oxidation | KMnO₄ or CrO₃ | Acidic/Basic media | Varies |

Biological Studies

The compound's ability to modulate biological processes makes it a valuable tool in biochemical research. It can be used to study enzyme interactions and receptor binding affinities, potentially leading to the discovery of new drug candidates.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropyl groups and the chlorine atom contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Chloro-N,N-di(propan-2-yl)benzamide

- Structure : Chlorine at the 4-position instead of 2.

- Molecular Weight : 239.74 g/mol (identical to the target compound).

- Key Differences: The para-chlorine reduces steric hindrance compared to the ortho-substitution in the target compound. Synthetic routes may vary; for example, 4-chloro derivatives are often synthesized via Friedel-Crafts acylation or direct chlorination of benzamide precursors .

Mono-Substituted Analogs: 2-Chloro-N-(propan-2-yl)benzamide

- Structure : Single isopropyl group on the nitrogen.

- Molecular Weight : 211.70 g/mol (CAS: 6291-28-7).

- Lower molecular weight may enhance bioavailability but reduce metabolic stability .

Hydroxylated Derivatives: 5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide

- Structure : Hydroxyl group at the 2-position and chlorine at the 5-position, with di-isopropyl groups on the adjacent phenyl ring.

- Molecular Weight: Not explicitly stated, but estimated ~320 g/mol.

- Demonstrated antistaphylococcal activity in related salicylamide analogs, suggesting bioactivity influenced by substituent positioning .

Trifluoromethyl-Containing Analogs: 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Structure : Incorporates a trifluoromethyl group and halogen substitutions.

- Molecular Weight : ~430 g/mol.

- Key Differences :

Phenyl-Substituted Analogs: 2-Phenyl-N,N-di(propan-2-yl)benzamide

- Structure : Phenyl group replaces chlorine at the 2-position.

- Molecular Weight : 281.39 g/mol (CAS: 103681-91-0).

- Higher molecular weight may impact diffusion across biological membranes .

Comparative Data Table

Structural and Functional Insights

- Electronic Effects : The ortho-chlorine withdraws electron density, polarizing the amide bond and increasing susceptibility to nucleophilic attack compared to para-substituted analogs.

- Biological Relevance : While the target compound lacks direct activity data, its hydroxylated analog () shows promise in antimicrobial applications, suggesting that functional group additions (e.g., -OH) could enhance bioactivity.

Biological Activity

2-chloro-N,N-di(propan-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : 2-chloro-N,N-di(propan-2-yl)benzamide

- CAS Number : 70657-63-5

- Molecular Formula : C13H16ClN

- Molecular Weight : 235.73 g/mol

Biological Activity Overview

The biological activity of 2-chloro-N,N-di(propan-2-yl)benzamide has been studied in various contexts, particularly its effects on different biological systems. Research indicates that this compound may exhibit antiparasitic, antibacterial, and anticancer properties.

Antiparasitic Activity

Recent studies have highlighted the potential of benzamide derivatives in treating parasitic infections. While specific data on 2-chloro-N,N-di(propan-2-yl)benzamide is limited, related compounds have shown significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, analogues with similar structures have demonstrated low EC50 values, indicating potent antiparasitic effects in vitro .

Antibacterial Activity

Benzamide derivatives have been evaluated for their antibacterial properties. In a comparative study, compounds with structural similarities to 2-chloro-N,N-di(propan-2-yl)benzamide were tested against Staphylococcus aureus and Mycobacterium tuberculosis. Some derivatives exhibited promising antibacterial activity, suggesting that modifications to the benzamide structure can enhance efficacy against resistant strains .

Anticancer Potential

Benzamides are also explored for their role as histone deacetylase inhibitors (HDACi), which are crucial in cancer therapy. Studies indicate that certain benzamide derivatives significantly inhibit HDAC activity, leading to apoptosis in cancer cells. The structural features of these compounds, including the presence of halogens like chlorine, may influence their potency .

The mechanisms through which 2-chloro-N,N-di(propan-2-yl)benzamide exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for parasite survival.

- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways involved in proliferation and survival.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of various benzamide derivatives:

| Compound | Biological Activity | EC50 (μM) | Reference |

|---|---|---|---|

| Compound 73 | Antiparasitic (T. brucei) | 0.001 | |

| Compound 11e | HDAC inhibition | 5.6 | |

| Compound 3e | Antibacterial (S. aureus) | Not specified |

These findings suggest that modifications to the benzamide scaffold can lead to enhanced biological activity against various pathogens.

Q & A

Q. What are the key considerations for synthesizing 2-chloro-N,N-di(propan-2-yl)benzamide with high purity?

- Methodological Answer : Optimize reaction conditions using catalysts (e.g., Pd/C for hydrogenation) and controlled stoichiometry. For example:

-

Reductive amination : Use H₂ gas in methanol at room temperature for 18 hours to reduce intermediates .

-

Acylation : React with benzoyl chloride derivatives in dichloromethane (CH₂Cl₂) with pyridine as a base to minimize side reactions .

-

Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Monitor purity via TLC or HPLC .

Reaction Step Conditions Reference Reduction Pd/C, H₂, MeOH, 18 h Acylation Pyridine, CH₂Cl₂, 1 h

Q. Which spectroscopic methods are most effective for characterizing structural integrity?

- Methodological Answer : Combine multiple techniques:

- NMR Spectroscopy : Confirm substitution patterns via ¹H (e.g., di-isopropyl protons at δ 1.2–1.5 ppm) and ¹³C NMR (amide carbonyl at ~168 ppm) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-Cl bonds (~550–650 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight using ESI-MS or HRMS .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protection : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

- Storage : Store in airtight containers at 4°C, away from light and moisture .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzamide derivatives?

- Methodological Answer :

-

Data Collection : Use single-crystal X-ray diffraction (e.g., SHELX programs) with Cu-Kα radiation (λ = 1.54178 Å) at 200 K to minimize thermal motion .

-

Refinement : Apply charge-flipping algorithms (e.g., SUPERFLIP) for phase determination and Olex2 for model building .

-

Validation : Check R-factors (<0.05) and electron density maps for disorder (e.g., rotational flexibility in di-isopropyl groups) .

Software Application Reference SHELXL Small-molecule refinement SUPERFLIP Charge-flipping for phasing

Q. How to analyze species-specific discrepancies in pharmacological activity data?

- Methodological Answer :

- In Vitro Assays : Compare receptor-binding IC₅₀ values across species (e.g., human vs. rat P2X7 receptors) using calcium flux and YO-PRO-1 uptake assays .

- Data Interpretation : Account for species-specific receptor polymorphisms (e.g., rat P2X7 has lower sensitivity to benzamide antagonists) .

- Validation : Use molecular docking to identify binding pocket variations affecting ligand-receptor interactions .

Q. How to design SAR studies to optimize biological activity?

- Methodological Answer :

-

Substituent Variation : Modify chloro, di-isopropyl, or benzamide groups to alter hydrophobicity or hydrogen-bonding capacity .

-

Biological Testing : Screen derivatives in disease-relevant assays (e.g., anti-inflammatory activity via IL-6 suppression , antineoplastic effects via menin-MLL inhibition ).

-

Computational Modeling : Use DFT calculations to predict electronic effects of substituents on binding affinity .

Derivative Biological Target Reference 5-Fluoro-substituted Menin-MLL protein interaction Adamantane-modified P2X7 receptor antagonism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.